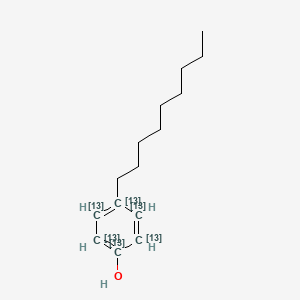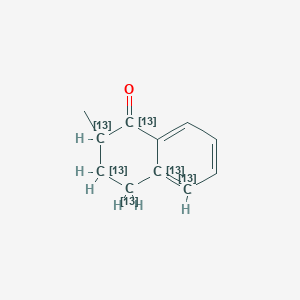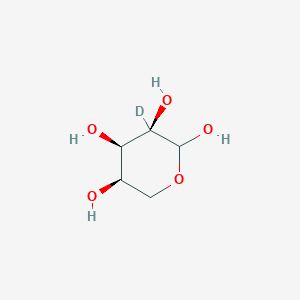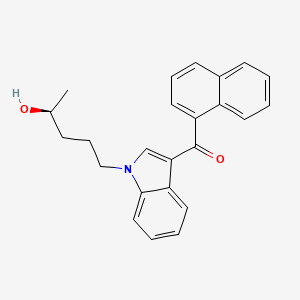
4-Nonyl Phenol-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nonyl Phenol-13C6 is a chemical compound that is commonly used as a non-ionic surfactant in various industrial applications . It is a derivative of nonylphenol, a hydrophobic organic compound that is widely used in the production of detergents, emulsifiers, and wetting agents .
Synthesis Analysis
Nonylphenol, from which this compound is derived, is a product of industrial synthesis formed during the alkylation process of phenols, particularly in the synthesis of polyethoxylate detergents . Because of their man-made origins, nonylphenols are classified as xenobiotics .
Molecular Structure Analysis
The molecular formula of this compound is C913C6H24O, and its molecular weight is 226.31 g/mol .
Chemical Reactions Analysis
Phenols, such as this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .
Physical and Chemical Properties Analysis
This compound is an off-white low-melting solid . Its exact mass is 226.20284440 g/mol, and it has a topological polar surface area of 20.2 Ų .
Scientific Research Applications
Analytical Methodology and Occurrence in Food-Contact Materials
4-Nonylphenol (NP), including its stable isotope-labeled form 13C6, is a recognized environmental contaminant. Research by Fernandes, Rose, and Charlton (2008) outlines a robust analytical methodology for determining NP in various food-contact materials, such as plastics, paper, and rubber. This methodology, which uses Soxhlet extraction or dissolution followed by solvent extraction, and purification through adsorption chromatography, was internally standardized using 13C-labeled NP. The study found NP at significant concentrations in certain polystyrene and polyvinylchloride samples, suggesting potential for food contamination through migration from packaging materials (Fernandes, Rose, & Charlton, 2008).
Environmental Fate and Endocrine Disruption
Vázquez-Duhalt et al. (2006) provide an integrated view of NP as a pollutant, originating from the microbial transformation of detergents. This review emphasizes NP's ability to mimic hormones, disrupting physiological processes across organisms. The critical evaluation of its origin, environmental fate, and ecosystem impact underscores the environmental risk posed by NP, prompting the need for better evaluation methods to understand its long-term environmental and health implications (Vázquez-Duhalt et al., 2006).
Impact on Plants
De Bruin et al. (2019) review the occurrence and toxic effects of NP on plants, highlighting its presence in vegetables and fruits at levels far exceeding safe limits. Exposure to NP can overburden plant defense systems, leading to growth disorders and contributing to food security challenges. This comprehensive review of NP's prevalence, source, and detrimental effects on plant morphology, physiology, and ultrastructure offers insights into the broader implications of environmental contaminants on agricultural productivity and human health (De Bruin, Kritzinger, Bornman, & Korsten, 2019).
Diagnostic and Clinical Research Applications
Modak (2010) discusses the use of stable isotope-labeled compounds, including 13C-labeled xenobiotics, in clinical research. This review highlights the application of stable isotopes for rapid in vivo assessment of enzyme activity, emphasizing the potential of [13C]-labeled compounds in personalizing therapy by optimizing drug efficacy. The described breath tests using [13C]-labeled xenobiotics for assessing enzyme activities underscore the clinical significance of stable isotopes in diagnosing and managing metabolic disorders (Modak, 2010).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various proteins and enzymes in the body, influencing their function and activity .
Mode of Action
It’s likely that the compound interacts with its targets in a manner similar to other phenolic compounds, potentially altering their structure or function .
Biochemical Pathways
Phenolic compounds are known to be involved in a variety of biochemical pathways, including those related to inflammation, oxidative stress, and cell signaling .
Pharmacokinetics
These properties would determine the bioavailability of the compound, as well as its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
Phenolic compounds are known to have a wide range of effects at the molecular and cellular level, including antioxidant activity, modulation of enzyme activity, and interaction with cell signaling pathways .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can all potentially influence the action of a compound .
Safety and Hazards
Properties
IUPAC Name |
4-nonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13,16H,2-9H2,1H3/i10+1,11+1,12+1,13+1,14+1,15+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFHQQFPSIBGKE-RWFIAFQRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858210 |
Source


|
| Record name | 4-Nonyl(~13~C_6_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211947-56-7 |
Source


|
| Record name | 4-Nonyl(~13~C_6_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-1H-pyrazolo[4,3-c]pyridazine 5-oxide](/img/structure/B583952.png)



![D-[5,5'-2H2]Ribose](/img/structure/B583958.png)


![[1'-13C]ribothymidine](/img/structure/B583962.png)

![5-Methyl-[3'-13C]uridine](/img/structure/B583966.png)
![[5'-13C]ribothymidine](/img/structure/B583967.png)

